5-Acetyl-1-tert-butyl-2-methyl-imidazole
CAS No.:
Cat. No.: VC13959632
Molecular Formula: C10H16N2O
Molecular Weight: 180.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16N2O |
|---|---|
| Molecular Weight | 180.25 g/mol |
| IUPAC Name | 1-(3-tert-butyl-2-methylimidazol-4-yl)ethanone |
| Standard InChI | InChI=1S/C10H16N2O/c1-7(13)9-6-11-8(2)12(9)10(3,4)5/h6H,1-5H3 |
| Standard InChI Key | FLRIKQFCUGNIDT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC=C(N1C(C)(C)C)C(=O)C |
Introduction
Chemical Identity and Structural Characteristics
The imidazole core consists of a five-membered aromatic ring with two nitrogen atoms at non-adjacent positions (1 and 3). In 5-acetyl-1-tert-butyl-2-methyl-imidazole, the tert-butyl group at position 1 introduces steric bulk, while the acetyl group at position 5 and methyl at position 2 modulate electronic properties. The molecular formula is inferred as C₁₀H₁₆N₂O, with a molecular weight of 180.25 g/mol (calculated from analogs ).
Tautomerism and Electronic Effects
Imidazole derivatives exhibit tautomerism due to proton exchange between the two nitrogen atoms. The tert-butyl group’s electron-donating inductive effect stabilizes the ring, while the acetyl group introduces electron-withdrawing character, potentially influencing reactivity in substitution reactions .
Synthesis and Structural Analogues
Although no direct synthesis protocol for 5-acetyl-1-tert-butyl-2-methyl-imidazole is documented, methodologies for analogous compounds suggest viable routes:
Multi-Step Functionalization
A plausible pathway involves:
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Core Formation: Condensation of glyoxal with ammonia and formaldehyde to form the imidazole ring .
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Substituent Introduction:
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Methylation: Quaternization of the remaining nitrogen with methyl iodide .
Table 1: Comparative Molecular Properties of Related Imidazoles
*Estimated via computational tools (e.g., ChemAxon).
Physicochemical Properties
Solubility and Stability
The tert-butyl group enhances lipophilicity (LogP ~2.1), suggesting moderate solubility in organic solvents like dichloromethane or ethyl acetate. The acetyl group may impart limited aqueous solubility due to hydrogen-bonding capacity . Stability under acidic conditions is likely compromised due to the base-sensitive tert-butyl group .
Spectroscopic Characteristics
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IR Spectroscopy: Expected peaks include C=O stretch (~1700 cm⁻¹) and C-N imidazole ring vibrations (~1600 cm⁻¹) .
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NMR:
Material Science Applications
Imidazole derivatives serve as ligands in catalysis. The tert-butyl group’s steric bulk could stabilize metal complexes for asymmetric synthesis .
Future Research Directions
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